molecular formula C8H14N2 B8600459 2,3-Diaza-spiro[4.5]dec-2-ene

2,3-Diaza-spiro[4.5]dec-2-ene

Cat. No.: B8600459
M. Wt: 138.21 g/mol
InChI Key: DMPZMSOBVUZKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diaza-spiro[4.5]dec-2-ene is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 3. Its core framework consists of a five-membered ring fused to a six-membered ring (denoted as [4.5]), creating a rigid spiro junction that influences its conformational and electronic properties . This compound has garnered attention in synthetic chemistry due to its utility as a precursor for pharmacologically active derivatives. For instance, microwave-assisted synthesis of spiro diarylidene compounds from 4-methyl-2,6,10-triphenyl-2,3-diaza-spiro[4.5]dec-3-ene-1,8-dione demonstrates its role in generating antimicrobial agents with high yields . Additionally, derivatives of this compound have been employed in the synthesis of pyrazoline carboxamidine derivatives, highlighting its versatility in medicinal chemistry .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,3-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C8H14N2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2

InChI Key

DMPZMSOBVUZKPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN=NC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Diaza-spiro[4.4]non-1-en-4-one

  • Structural Differences : This compound features a smaller spiro system ([4.4] vs. [4.5]) and a ketone group at position 4. The reduced ring size may limit steric flexibility compared to 2,3-diaza-spiro[4.5]dec-2-ene .
  • Synthesis: Prepared via intermediates like 1-cyano-1-acylamino-cyclopentane, differing from the microwave methods used for this compound derivatives .

8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene

  • Structural Differences: Incorporates an oxygen atom (oxa) in the spiro framework, altering electronic properties and hydrogen-bonding capacity compared to the purely nitrogenous this compound .
  • Reactivity: Used in the synthesis of pyrazoline carboxamidine derivatives under mild conditions (50°C, methanol), suggesting enhanced solubility due to the oxa group .

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

  • Structural Differences : Contains a bromine substituent and an additional nitrogen at position 8, introducing steric and electronic effects absent in this compound .
  • Applications: Limited to laboratory use, with discontinued commercial availability, indicating challenges in stability or scalability .

8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene

  • Structural Differences : Features a tert-butoxycarbonyl (Boc) protecting group and a ketone at position 4, enhancing steric bulk and altering reactivity .
  • Utility : Marketed as a building block for drug discovery, highlighting its role in protecting amine functionalities during synthesis .

Azoniaspiro Quaternary Ammonium Salts (e.g., Benzotris2,3)

  • Structural Differences : Charged quaternary ammonium centers and aromatic tris-substitution, differing significantly from the neutral this compound .

Comparative Data Table

Compound Name Ring System Key Substituents Molecular Weight (g/mol) Key Applications Synthesis Method
This compound [4.5] None ~218 (estimated) Antimicrobial agents, intermediates Microwave-assisted
1,3-Diaza-spiro[4.4]non-1-en-4-one [4.4] Ketone at C4 Not reported Synthetic intermediate Conventional (intermediate)
8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene [4.5] Oxygen at C8 ~204 (estimated) Pyrazoline derivatives Methanol reflux
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene [4.5] Bromine at C3, oxygen at C1 219.1 Lab-scale research Not disclosed
8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene [4.5] Boc group at C8, ketone at C4 ~281 (estimated) Drug discovery Not disclosed

Key Research Findings

  • Synthetic Efficiency : Microwave synthesis of this compound derivatives achieves >80% yield, outperforming conventional methods for analogous compounds .
  • Biological Activity: Derivatives of this compound exhibit notable antimicrobial effects, whereas azoniaspiro salts lack reported bioactivity .
  • Stability Challenges : Brominated variants (e.g., 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene) face commercial discontinuation, likely due to instability or synthesis difficulties .

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